molecular formula C8H15NO2 B12882625 (3R)-3-Pyrrolidinyl butyrate CAS No. 316353-87-4

(3R)-3-Pyrrolidinyl butyrate

Cat. No.: B12882625
CAS No.: 316353-87-4
M. Wt: 157.21 g/mol
InChI Key: AMBFAHQJLWMXNZ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Pyrrolidin-3-yl butyrate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a butyrate group. The ®-configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pyrrolidin-3-yl butyrate typically involves the esterification of ®-Pyrrolidin-3-ol with butyric acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of ®-Pyrrolidin-3-yl butyrate may involve continuous flow processes to enhance efficiency and yield. Enzymatic methods using lipases can also be employed for a more environmentally friendly approach. These methods offer high specificity and operate under milder conditions compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-3-yl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-Pyrrolidin-3-ol and butyric acid.

    Reduction: Reduction of the ester can be achieved using reagents like lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Hydrolysis: ®-Pyrrolidin-3-ol and butyric acid.

    Reduction: ®-Pyrrolidin-3-yl alcohol.

    Substitution: Various substituted pyrrolidin-3-yl derivatives depending on the nucleophile used.

Scientific Research Applications

®-Pyrrolidin-3-yl butyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-3-yl butyrate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for esterases, leading to the release of ®-Pyrrolidin-3-ol and butyric acid. Butyric acid is known to have various biological effects, including anti-inflammatory properties and modulation of gene expression through histone deacetylase inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl butyrate
  • Ethyl butyrate
  • Isopropyl butyrate

Uniqueness

®-Pyrrolidin-3-yl butyrate is unique due to its chiral pyrrolidine ring, which imparts specific stereochemical properties. This distinguishes it from other butyrate esters that do not possess such a ring structure. The presence of the pyrrolidine ring also influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

316353-87-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(3R)-pyrrolidin-3-yl] butanoate

InChI

InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

AMBFAHQJLWMXNZ-SSDOTTSWSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CCNC1

Canonical SMILES

CCCC(=O)OC1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.